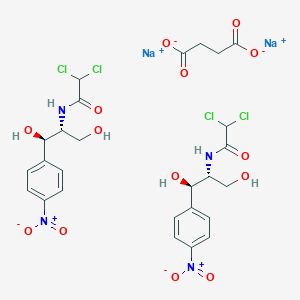Chloramphenicole sodium succinate
CAS No.:
Cat. No.: VC17952987
Molecular Formula: C26H28Cl4N4Na2O14
Molecular Weight: 808.3 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C26H28Cl4N4Na2O14 |
|---|---|
| Molecular Weight | 808.3 g/mol |
| IUPAC Name | disodium;butanedioate;2,2-dichloro-N-[(1R,2R)-1,3-dihydroxy-1-(4-nitrophenyl)propan-2-yl]acetamide |
| Standard InChI | InChI=1S/2C11H12Cl2N2O5.C4H6O4.2Na/c2*12-10(13)11(18)14-8(5-16)9(17)6-1-3-7(4-2-6)15(19)20;5-3(6)1-2-4(7)8;;/h2*1-4,8-10,16-17H,5H2,(H,14,18);1-2H2,(H,5,6)(H,7,8);;/q;;;2*+1/p-2/t2*8-,9-;;;/m11.../s1 |
| Standard InChI Key | FMIVQHOBTFXMTG-BLRJFKRLSA-L |
| Isomeric SMILES | C1=CC(=CC=C1[C@H]([C@@H](CO)NC(=O)C(Cl)Cl)O)[N+](=O)[O-].C1=CC(=CC=C1[C@H]([C@@H](CO)NC(=O)C(Cl)Cl)O)[N+](=O)[O-].C(CC(=O)[O-])C(=O)[O-].[Na+].[Na+] |
| Canonical SMILES | C1=CC(=CC=C1C(C(CO)NC(=O)C(Cl)Cl)O)[N+](=O)[O-].C1=CC(=CC=C1C(C(CO)NC(=O)C(Cl)Cl)O)[N+](=O)[O-].C(CC(=O)[O-])C(=O)[O-].[Na+].[Na+] |
Introduction
Chemical and Structural Properties
Molecular Characteristics
Chloramphenicol sodium succinate (CAS 3544-94-3) is the water-soluble sodium salt of chloramphenicol succinate, engineered to enhance intravenous delivery. The parent compound, chloramphenicol, is a nitrobenzene derivative with a molecular formula of , while the succinate ester increases solubility for parenteral administration . Hydrolysis in vivo releases active chloramphenicol, which inhibits bacterial protein synthesis by binding to the 50S ribosomal subunit .
Table 1: Key Chemical Identifiers
| Property | Value |
|---|---|
| CAS Number | 3544-94-3 |
| Molecular Formula | |
| Molecular Weight | 445.19 g/mol |
| Solubility | Freely soluble in water |
| Protein Binding | 57–92% |
Mechanism of Action and Antimicrobial Spectrum
Ribosomal Inhibition
Chloramphenicol exerts bacteriostatic effects by reversibly binding to the 23S rRNA of the 50S ribosomal subunit, preventing peptide bond formation . Structural studies indicate interactions with nucleotides A2451 and A2452 in Escherichia coli, disrupting translocation during translation . This mechanism grants activity against Gram-positive, Gram-negative, and anaerobic bacteria, including Salmonella typhi, Haemophilus influenzae, and Bacteroides fragilis .
Table 2: Spectrum of Activity
| Bacterial Class | Representative Pathogens |
|---|---|
| Gram-positive | Streptococcus pneumoniae |
| Gram-negative | Neisseria meningitidis |
| Anaerobes | Clostridium perfringens |
Pharmacokinetics and Metabolism
Prodrug Activation and Clearance
Following intravenous administration, chloramphenicol sodium succinate undergoes rapid hydrolysis to chloramphenicol, achieving peak plasma concentrations within 1–3 hours . The volume of distribution ranges widely (0.2–3.1 L/kg), with 57–92% protein binding . Hepatic metabolism via glucuronidation produces inactive metabolites, while 30–80% is excreted renally as unchanged prodrug and 10% as active drug . Patients with hepatic or renal impairment require dose adjustments due to prolonged half-life (0.6–2.7 hours) .
Table 3: Pharmacokinetic Parameters
| Parameter | Value |
|---|---|
| Bioavailability (IV) | 100% |
| Half-life | 0.6–2.7 hours |
| Renal Clearance | 222–260 mL/min (normal) |
| Hepatic Metabolism | Extensive glucuronidation |
Clinical Indications and Therapeutic Use
Reserved for Severe Infections
Chloramphenicol sodium succinate is restricted to life-threatening infections where safer alternatives fail. Approved indications include typhoid fever, bacterial meningitis, and rickettsial infections . Its penetration into cerebrospinal fluid (30–50% of plasma levels) makes it valuable for meningeal infections .
Table 4: Approved Indications
| Infection Type | Pathogen |
|---|---|
| Typhoid fever | Salmonella typhi |
| Bacterial meningitis | H. influenzae |
| Rocky Mountain spotted fever | Rickettsia rickettsii |
Adverse Effects and Risk Management
Hematologic Toxicity
The most severe adverse effect is dose-independent aplastic anemia, occurring in 1:24,000–1:40,000 patients, with 70% mortality . Mechanisms involve mitochondrial DNA inhibition in hematopoietic stem cells, leading to irreversible bone marrow suppression . Early signs include leukopenia, reticulocytopenia, and granulocytopenia, necessitating weekly blood monitoring during therapy .
Table 5: Adverse Effect Profile
| Toxicity Type | Incidence |
|---|---|
| Aplastic anemia | 1:24,000–1:40,000 |
| Gray baby syndrome | Neonates (dose-dependent) |
| Optic neuritis | Rare (<0.1%) |
| Interacting Drug | Effect |
|---|---|
| Phenobarbital | ↓ Chloramphenicol levels |
| Warfarin | ↑ Anticoagulant effect |
| Sulfonylureas | Hypoglycemia risk |
| Hazard | Precaution |
|---|---|
| Skin irritation | Wear nitrile gloves |
| Eye damage | Use safety goggles |
| Inhalation risk | Use in ventilated area |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume